molecular formula C18H21NO3 B5752844 N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide

N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide

Cat. No. B5752844
M. Wt: 299.4 g/mol
InChI Key: KCIZTKNXEDSPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, EPM-01. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide in lab experiments is its high yield synthesis method. It is also relatively stable and easy to handle. However, one limitation is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide. One direction is the study of its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease. Another direction is the study of its potential use in combination with other drugs for enhanced anti-inflammatory and analgesic effects. Additionally, the development of more efficient synthesis methods and the study of its pharmacokinetics and pharmacodynamics are also important future directions.
In conclusion, N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide can be achieved using a variety of methods. One such method involves the reaction of 4-ethoxybenzoyl chloride with 3-(3-methylphenoxy)propan-1-amine in the presence of a base such as triethylamine. This reaction produces EPM-01 as a white solid with a high yield.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. It has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-16-9-7-15(8-10-16)19-18(20)11-12-22-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZTKNXEDSPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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